Atorvastatin Methyl Ester: A Comprehensive Technical Guide
Atorvastatin Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of Atorvastatin (B1662188) methyl ester. It also elucidates the compound's mechanism of action through its interaction with the HMG-CoA reductase pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical and Physical Properties
Atorvastatin methyl ester is a methyl esterified derivative of Atorvastatin, a widely recognized drug used for lowering cholesterol.[1][2] The esterification of the carboxylic acid group modifies the compound's physicochemical properties, which can be relevant in various research and development applications. The fundamental chemical and physical properties of Atorvastatin methyl ester are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [3][4][5] |
| CAS Number | 345891-62-5 | [3][4][5][6] |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [3][4][5][6] |
| Molecular Weight | 572.67 g/mol | [5][6] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 58-60 °C | [6] |
| Boiling Point | 703.7 ± 60.0 °C (Predicted) | [6] |
| Solubility | Soluble in Methanol, Acetonitrile (Slightly), Chloroform (Slightly).[6] Atorvastatin calcium salt is freely soluble in methanol.[7] | |
| pKa | 13.57 ± 0.70 (Predicted) | [6] |
Mechanism of Action: Inhibition of the HMG-CoA Reductase Pathway
Atorvastatin, the parent compound of Atorvastatin methyl ester, exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the biosynthesis of cholesterol.[8][10] By inhibiting this crucial step, Atorvastatin decreases the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[8][11]
The HMG-CoA reductase pathway, also known as the mevalonate pathway, is a fundamental metabolic route for the production of cholesterol and other isoprenoids.[10] The key steps of this pathway leading to cholesterol synthesis are depicted in the signaling pathway diagram below.
Caption: The HMG-CoA Reductase Pathway and the inhibitory action of Atorvastatin.
Experimental Protocols
This section outlines representative experimental protocols for the synthesis, purification, and analysis of Atorvastatin methyl ester.
Synthesis of Atorvastatin Methyl Ester
A common method for the synthesis of Atorvastatin methyl ester involves the esterification of Atorvastatin. A general procedure is as follows:
-
Dissolution: Dissolve Atorvastatin in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution at a reduced temperature (e.g., 0 °C).
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a basic solution, such as 10% sodium bicarbonate, until the acidic catalyst is neutralized.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Washing and Drying: Wash the organic phase with brine, dry it over an anhydrous salt like sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain the pure Atorvastatin methyl ester.
A visual representation of a general experimental workflow for synthesis and purification is provided below.
Caption: A generalized workflow for the synthesis and purification of Atorvastatin methyl ester.
Purification of Atorvastatin Methyl Ester
Purification of Atorvastatin methyl ester is typically achieved through chromatographic techniques.
-
Flash Chromatography: A common method for purifying the crude product after synthesis. The choice of solvent system (eluent) is critical for achieving good separation. A mixture of petroleum ether and ethyl acetate is often a suitable starting point.
-
Recrystallization: For further purification, recrystallization from a suitable solvent can be employed. The crude solid is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly, leading to the formation of purer crystals.
Analysis of Atorvastatin Methyl Ester
The identity and purity of Atorvastatin methyl ester are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of Atorvastatin methyl ester.[12]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile, a buffer (e.g., ammonium (B1175870) acetate at pH 4), and tetrahydrofuran (B95107) is effective.[12]
-
Detection: UV detection at 248 nm is suitable for quantification.[12]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique. The ESI-MS of Atorvastatin methyl ester would be expected to show a molecular ion peak [M+H]⁺ at m/z 573.7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: Reveals the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
Spectral Data
The following table summarizes the expected spectral data for Atorvastatin methyl ester.
| Technique | Key Features | Source(s) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 573.7. The ESI-MS of the methyl ester has shown a molecular ion at m/z 573.[13] | [13] |
| ¹H NMR (in Methanol-d₄) | Characteristic peaks for the aromatic protons, the dihydroxyheptanoate chain, the isopropyl group, and the methyl ester group. | [14] |
| ¹³C NMR (in Methanol-d₄) | Resonances corresponding to the carbonyl carbons of the amide and ester, aromatic carbons, and the aliphatic carbons of the side chains. | [14] |
This technical guide provides a foundational understanding of Atorvastatin methyl ester for scientific and research applications. For specific experimental applications, further optimization of the described protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atorvastatin methyl ester | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atorvastatin EP Impurity K | 345891-62-5 | SynZeal [synzeal.com]
- 5. Atorvastatin Methyl Ester | LGC Standards [lgcstandards.com]
- 6. Atorvastatin Methyl Ester | 345891-62-5 [chemicalbook.com]
- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. bmse001306 Atorvastatin at BMRB [bmrb.io]
